molecular formula C6H10CdN2O4 B13732096 Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- CAS No. 29977-13-7

Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-

Cat. No.: B13732096
CAS No.: 29977-13-7
M. Wt: 286.57 g/mol
InChI Key: CKSHJRHDTOILHQ-UHFFFAOYSA-L
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Description

[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium is a coordination compound with the molecular formula C₆H₁₀CdN₂O₄ It is known for its chelating properties, where the ethylenebis(glycinato) ligand forms a stable complex with the cadmium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium typically involves the reaction of cadmium salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in water and then add an aqueous solution of ethylenebis(glycinato). The reaction mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.

    Reduction: Reduction reactions can convert the cadmium ion to its lower oxidation states, although these reactions are less common.

    Substitution: The ethylenebis(glycinato) ligand can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, phosphines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes.

Scientific Research Applications

[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.

    Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and chelation therapy.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized materials, including catalysts and electronic components.

Mechanism of Action

The mechanism of action of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium involves its ability to form stable chelates with metal ions. The ethylenebis(glycinato) ligand coordinates with the cadmium ion through nitrogen and oxygen atoms, creating a stable complex. This chelation process can influence various molecular targets and pathways, including metal ion transport and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion. Compared to its zinc, cobalt, and nickel analogs, the cadmium complex exhibits distinct reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

29977-13-7

Molecular Formula

C6H10CdN2O4

Molecular Weight

286.57 g/mol

IUPAC Name

cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate

InChI

InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

CKSHJRHDTOILHQ-UHFFFAOYSA-L

Canonical SMILES

C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2]

Origin of Product

United States

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